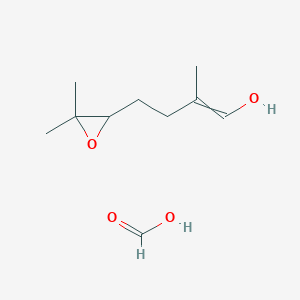![molecular formula C20H28N2O4S B14272161 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid CAS No. 171202-09-8](/img/structure/B14272161.png)
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further connected to an octanoic acid chain. This compound is known for its fluorescent properties and is often used in biochemical applications, particularly in the labeling of amino acids and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent labeling reagent for the detection and analysis of amino acids and peptides.
Medicine: It is used in the development of diagnostic assays and imaging techniques for various diseases.
Industry: The compound is utilized in the production of fluorescent dyes and sensors for environmental and industrial monitoring.
Mécanisme D'action
The mechanism of action of 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid involves its ability to form stable fluorescent adducts with primary and secondary amines. The dimethylamino group enhances the fluorescence properties, making it a valuable tool for detecting and analyzing biological molecules. The sulfonyl group facilitates the formation of covalent bonds with amines, leading to the formation of stable adducts that can be easily detected using fluorescence spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride:
Dansyl Amide: Another derivative, dansyl amide, shares similar fluorescence properties and is used in protein labeling and analysis.
Uniqueness
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is unique due to its extended octanoic acid chain, which can provide additional functionalization options and enhance its solubility in various solvents. This makes it particularly useful in applications where solubility and functionalization are critical.
Propriétés
Numéro CAS |
171202-09-8 |
|---|---|
Formule moléculaire |
C20H28N2O4S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid |
InChI |
InChI=1S/C20H28N2O4S/c1-4-5-6-7-12-17(20(23)24)21-27(25,26)19-14-9-10-15-16(19)11-8-13-18(15)22(2)3/h8-11,13-14,17,21H,4-7,12H2,1-3H3,(H,23,24) |
Clé InChI |
PQXZMYFVSPDKSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
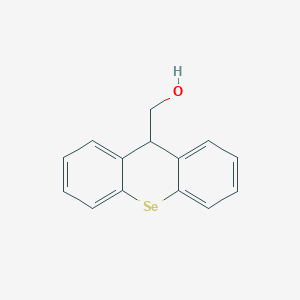
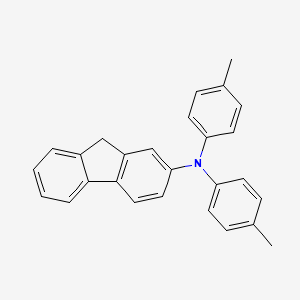
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
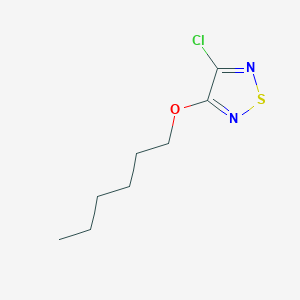
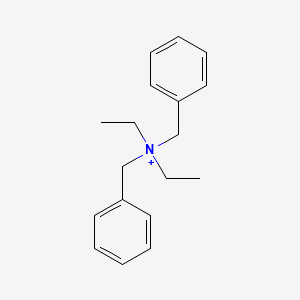
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
